2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide
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Overview
Description
2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide is a chemical compound characterized by the presence of a thiolane ring with a dioxo group and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide typically involves the reaction of thiolane derivatives with acetamide precursors under controlled conditions. One common method involves the oxidation of thiolane to introduce the dioxo group, followed by the acetamidation reaction to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and acetamidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the dioxo group or other parts of the molecule.
Reduction: Reduction reactions can potentially convert the dioxo group back to a thiolane ring.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can regenerate the thiolane ring .
Scientific Research Applications
2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The dioxo group and acetamide functionality allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride
- 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide hydrochloride
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride
Uniqueness
2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide is unique due to its specific combination of a thiolane ring with a dioxo group and an acetamide functional group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c7-6(8)3-5-1-2-11(9,10)4-5/h5H,1-4H2,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXFWQJPQUCUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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